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molecular formula C16H16O3 B3330084 Methyl 2-(3-phenoxyphenyl)propanoate CAS No. 66202-87-7

Methyl 2-(3-phenoxyphenyl)propanoate

Cat. No. B3330084
M. Wt: 256.3 g/mol
InChI Key: FUOQIQZCJJDBGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04278802

Procedure details

Methyl α-methylthio-α-(m-phenoxyphenyl)propionate (302 mg) was dissolved in 2 ml of acetic acid, and 16 mg of anhydrous copper sulfate and 150 mg of zinc powder were added. With stirring, the mixture was heated under reflux for 9 hours. Furthermore, 50 mg of zinc powder was added, and the mixture was heated under reflux for 2 hours. Diethyl ether (60 mg) was added, and the insoluble matter was separated by filtration. The filtrate was washed twice with 10 ml of water and dried over anhydrous sodium sulfate. The solvent was removed under reduced pressure, and the residue was subjected to short-path distillation (bath temperature 140°-160° C./0.02 mmHg) to afford 249 mg of methyl α-(m-phenoxyphenyl)propionate as a colorless oil in a yield of 97%.
Name
Methyl α-methylthio-α-(m-phenoxyphenyl)propionate
Quantity
302 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step Two
Quantity
16 mg
Type
catalyst
Reaction Step Three
Name
Quantity
150 mg
Type
catalyst
Reaction Step Three
Name
Quantity
50 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
CS[C:3]([C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([O:15][C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)[CH:10]=1)([CH3:8])[C:4]([O:6][CH3:7])=[O:5].C(OCC)C>C(O)(=O)C.S([O-])([O-])(=O)=O.[Cu+2].[Zn]>[O:15]([C:11]1[CH:10]=[C:9]([CH:3]([CH3:8])[C:4]([O:6][CH3:7])=[O:5])[CH:14]=[CH:13][CH:12]=1)[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1 |f:3.4|

Inputs

Step One
Name
Methyl α-methylthio-α-(m-phenoxyphenyl)propionate
Quantity
302 mg
Type
reactant
Smiles
CSC(C(=O)OC)(C)C1=CC(=CC=C1)OC1=CC=CC=C1
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
60 mg
Type
reactant
Smiles
C(C)OCC
Step Three
Name
Quantity
16 mg
Type
catalyst
Smiles
S(=O)(=O)([O-])[O-].[Cu+2]
Name
Quantity
150 mg
Type
catalyst
Smiles
[Zn]
Step Four
Name
Quantity
50 mg
Type
catalyst
Smiles
[Zn]

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 9 hours
Duration
9 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
the insoluble matter was separated by filtration
WASH
Type
WASH
Details
The filtrate was washed twice with 10 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
the residue was subjected to short-path distillation (bath temperature 140°-160° C./0.02 mmHg)

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C=1C=C(C=CC1)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 249 mg
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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